molecular formula C11H13NO2 B14591001 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- CAS No. 61110-64-3

2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl-

Cat. No.: B14591001
CAS No.: 61110-64-3
M. Wt: 191.23 g/mol
InChI Key: UJXQMZYRKZTGJC-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylindole with an oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation: Formation of 3-ethyl-1-methyl-2-oxoindoline.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with similar core structure but lacking the ethyl and hydroxy groups.

    2H-Indol-2-one, 1,3-dihydro-3-hydroxy-: Similar but without the ethyl group.

    2H-Indol-2-one, 1,3-dihydro-3-ethyl-: Similar but without the hydroxy group.

Uniqueness

2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential biological activities compared to simpler indole derivatives.

Properties

CAS No.

61110-64-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-ethyl-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C11H13NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h4-7,14H,3H2,1-2H3

InChI Key

UJXQMZYRKZTGJC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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